N-(4-Aminophenyl)-4-(2-ethoxyethoxy)benzamide
Overview
Description
N-(4-Aminophenyl)-4-(2-ethoxyethoxy)benzamide is an organic compound that features a benzamide core substituted with an aminophenyl group and an ethoxyethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Aminophenyl)-4-(2-ethoxyethoxy)benzamide typically involves the following steps:
Nitration: The starting material, 4-aminophenol, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Amidation: The resulting 4-aminophenylamine is reacted with 4-(2-ethoxyethoxy)benzoic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-Aminophenyl)-4-(2-ethoxyethoxy)benzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The ethoxyethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve nucleophiles like halides or amines under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce primary or secondary amines.
Scientific Research Applications
N-(4-Aminophenyl)-4-(2-ethoxyethoxy)benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may serve as a probe in biochemical assays to study enzyme activity or protein interactions.
Industry: It can be used in the production of polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-Aminophenyl)-4-(2-ethoxyethoxy)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For instance, it may bind to an enzyme’s active site, blocking substrate access and thereby inhibiting enzyme activity.
Comparison with Similar Compounds
Similar Compounds
N-(4-Aminophenyl)benzamide: Lacks the ethoxyethoxy group, which may affect its solubility and reactivity.
4-(2-Ethoxyethoxy)benzoic acid: Contains the ethoxyethoxy group but lacks the aminophenyl moiety, leading to different chemical properties and applications.
Uniqueness
N-(4-Aminophenyl)-4-(2-ethoxyethoxy)benzamide is unique due to the presence of both the aminophenyl and ethoxyethoxy groups, which confer specific chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds.
Properties
IUPAC Name |
N-(4-aminophenyl)-4-(2-ethoxyethoxy)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-2-21-11-12-22-16-9-3-13(4-10-16)17(20)19-15-7-5-14(18)6-8-15/h3-10H,2,11-12,18H2,1H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCGAZFFEXXYINI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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